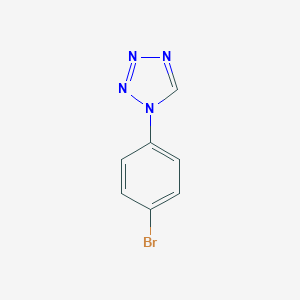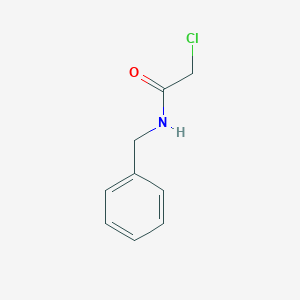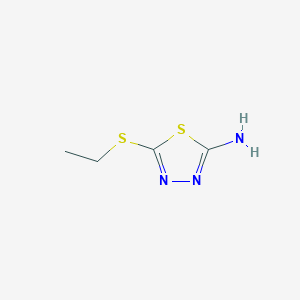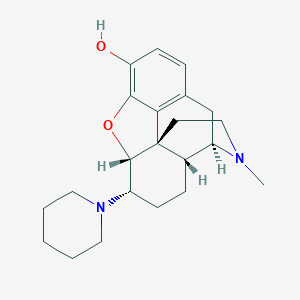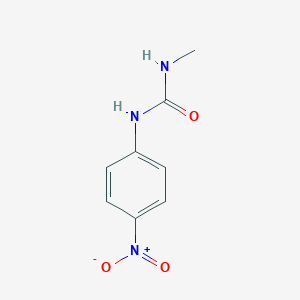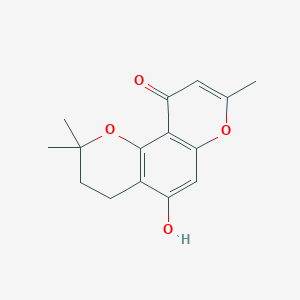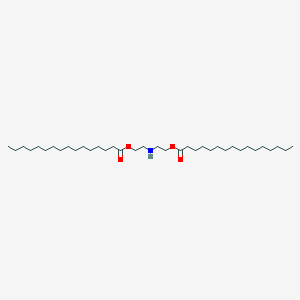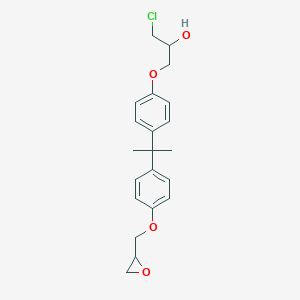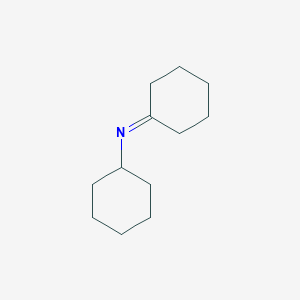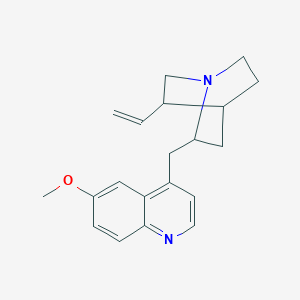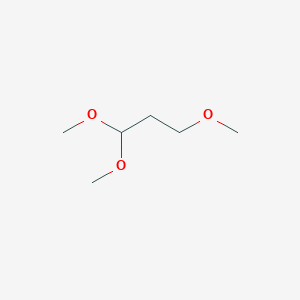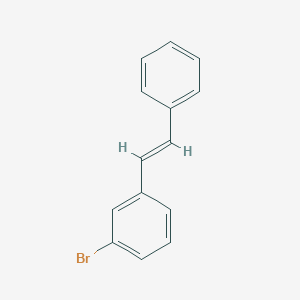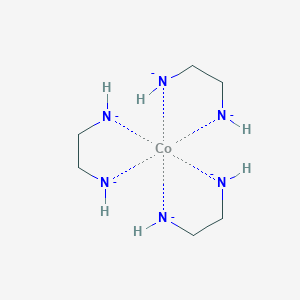
Tris(ethylenediamine)cobalt trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethylenediamine)cobalt trichloride, also known as [Co(en)3]Cl3, is a coordination complex that has been widely used in scientific research due to its unique properties. [Co(en)3]Cl3 is a cobalt-based compound that consists of a central cobalt ion coordinated to three ethylenediamine ligands and three chloride ions.
Mecanismo De Acción
The mechanism of action of [Co(en)3]Cl3 is not fully understood, but it is believed to involve the coordination of the cobalt ion to biological molecules such as DNA and proteins. This interaction can lead to changes in the conformation and function of these molecules, resulting in altered cellular processes.
Efectos Bioquímicos Y Fisiológicos
[Co(en)3]Cl3 has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that [Co(en)3]Cl3 can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Additionally, [Co(en)3]Cl3 has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [Co(en)3]Cl3 in lab experiments include its stability, solubility in water, and ease of synthesis. However, [Co(en)3]Cl3 can be toxic in high concentrations, and its use in biological systems requires careful consideration of its potential effects on cellular processes.
Direcciones Futuras
There are several potential future directions for research involving [Co(en)3]Cl3. These include the development of new cobalt-based compounds with enhanced biological activity, the investigation of the mechanism of action of [Co(en)3]Cl3, and the exploration of its potential applications in biomedicine and environmental remediation. Additionally, further studies are needed to evaluate the safety and toxicity of [Co(en)3]Cl3 in biological systems.
Métodos De Síntesis
The synthesis of [Co(en)3]Cl3 involves the reaction between cobalt(II) chloride and ethylenediamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
[Co(en)3]Cl3 has been extensively utilized in scientific research as a catalyst and a precursor for the synthesis of other cobalt-based compounds. It has been used in the synthesis of cobalt(III) complexes, which have been shown to exhibit antimicrobial properties. Additionally, [Co(en)3]Cl3 has been used in the preparation of cobalt oxide nanoparticles, which have potential applications in the fields of biomedicine and environmental remediation.
Propiedades
Número CAS |
13408-73-6 |
|---|---|
Nombre del producto |
Tris(ethylenediamine)cobalt trichloride |
Fórmula molecular |
C6H24Cl3CoN6 |
Peso molecular |
233.18 g/mol |
Nombre IUPAC |
2-azanidylethylazanide;cobalt |
InChI |
InChI=1S/3C2H6N2.Co/c3*3-1-2-4;/h3*3-4H,1-2H2;/q3*-2; |
Clave InChI |
QUKLPQSKLABKQO-UHFFFAOYSA-N |
SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Co] |
SMILES canónico |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Co] |
Otros números CAS |
15375-81-2 13408-73-6 |
Números CAS relacionados |
14878-41-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



